![molecular formula C14H14ClNO2 B2793255 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide CAS No. 861225-85-6](/img/structure/B2793255.png)
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
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Overview
Description
“2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide” is a chemical compound with the CAS Number: 861225-85-6. It has a linear formula of C14H14ClNO2 . The compound has a molecular weight of 263.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClNO2/c1-18-13-7-6-10(9-16-14(17)8-15)11-4-2-3-5-12(11)13/h2-7H,8-9H2,1H3,(H,16,17) . This indicates the molecular structure of the compound, which includes a chlorine atom (Cl), a methoxy group (OCH3), a naphthyl group (C10H7), and an acetamide group (CH3CONH2).Scientific Research Applications
Reactions at the Benzylic Position
This compound can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Weinreb Amide
“2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide” is a type of Weinreb amide . Weinreb amides are useful in organic synthesis because they can be used to prepare ketones .
Preparation of Biologically Active Quinolones
This compound may be used in the preparation of 2-alkyl-4-quinolones . These quinolones have biological activity and are structurally related to the Pseudomonas quinolone signal (PQS), a molecule involved in bacterial communication .
Phenoxy Acetamide Derivatives
There has been recent research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . As a type of acetamide, “2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide” could potentially be used in this area of research .
Halogen Addition
There is potential for halogen addition to the benzylic position of this compound . This could be used to create new compounds with different properties .
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions at the benzylic position . These reactions could be used to create a variety of new compounds .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(4-methoxynaphthalen-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-13-7-6-10(9-16-14(17)8-15)11-4-2-3-5-12(11)13/h2-7H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCQNJXVQRLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide |
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